molecular formula C29H30F3N5O3S B13876840 2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-[2-(trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidine-6-carboxamide

2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-[2-(trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidine-6-carboxamide

Cat. No.: B13876840
M. Wt: 585.6 g/mol
InChI Key: DNMDZYZOWVOBFJ-UHFFFAOYSA-N
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Description

2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-[2-(trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The compound also features a trifluoromethoxyphenyl group and a piperidinyl moiety, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-[2-(trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring system.

    Introduction of Trifluoromethoxyphenyl Group: This step typically involves a nucleophilic substitution reaction where the trifluoromethoxyphenyl group is introduced onto the thieno[3,2-d]pyrimidine core.

    Attachment of Piperidinyl Moiety: The final step involves the coupling of the piperidinyl group to the intermediate compound, often through a nucleophilic substitution or a similar reaction mechanism.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-[2-(trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the compound.

Scientific Research Applications

2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-[2-(trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with various biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-[2-(trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:

Uniqueness

What sets 2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-[2-(trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidine-6-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H30F3N5O3S

Molecular Weight

585.6 g/mol

IUPAC Name

2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-[2-(trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C29H30F3N5O3S/c1-16(2)39-22-14-18(17-10-12-37(3)13-11-17)8-9-20(22)35-28-34-15-23-25(36-28)24(26(41-23)27(33)38)19-6-4-5-7-21(19)40-29(30,31)32/h4-9,14-17H,10-13H2,1-3H3,(H2,33,38)(H,34,35,36)

InChI Key

DNMDZYZOWVOBFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C2CCN(CC2)C)NC3=NC=C4C(=N3)C(=C(S4)C(=O)N)C5=CC=CC=C5OC(F)(F)F

Origin of Product

United States

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